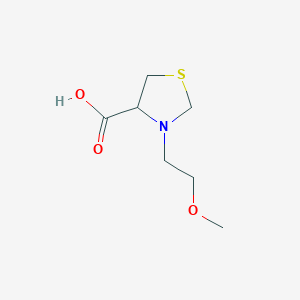

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-11-3-2-8-5-12-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILUDOREMJAWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by its molecular structure, which includes a thiazolidine ring and a carboxylic acid functional group. Its chemical formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 173.25 g/mol. The presence of the methoxyethyl substituent may enhance its lipophilicity and bioavailability compared to other thiazolidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which contributes to its antioxidant properties. Studies have shown that thiazolidine derivatives can inhibit oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at the thiazolidine ring can enhance selectivity towards cancer cell lines.

Antioxidant Activity

Research has demonstrated the antioxidant capacity of thiazolidine derivatives through assays such as DPPH and ABTS. For example, compounds similar to this compound have shown IC50 values indicating effective radical scavenging capabilities:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Thiazolidine-4-carboxylic acid | 236 |

| Sodium salt of thiazolidine-4-carboxylic acid | >600 |

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

In vitro studies have indicated that thiazolidine derivatives can inhibit cancer cell growth. For instance:

- Melanoma and Prostate Cancer : Derivatives have shown promising results against melanoma (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3). The compound's ability to induce apoptosis in these cells suggests a potential therapeutic role.

A case study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors .

Case Studies

Several studies have been conducted on related thiazolidines which provide insights into their biological activities:

- Antiproliferative Activity : A series of thiazolidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

- Tyrosinase Inhibition : Molecular docking studies have indicated that some thiazolidine derivatives act as tyrosinase inhibitors. This property could be beneficial in treating hyperpigmentation disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₇H₁₃NO₃S

- Molecular Weight : 191.25 g/mol

- CAS Number : 1219410-38-4

The presence of a thiazolidine ring and a carboxylic acid functional group contributes to its diverse biological activities. The methoxyethyl substituent enhances its lipophilicity and bioavailability compared to other thiazolidine derivatives.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress markers in vitro.

| Compound | IC50 (µM) |

|---|---|

| 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid | TBD |

| Thiazolidine-4-carboxylic acid | 236 |

| Sodium salt of thiazolidine-4-carboxylic acid | >600 |

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against melanoma and prostate cancer cell lines.

- Case Study : A study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors. This suggests a potential therapeutic role for the compound in cancer treatment.

Quantitative Analysis

Recent advancements have led to the development of methods for the quantification of thiazolidine derivatives in biological samples. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed to identify and quantify 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an important metabolite formed from the interaction of cysteine and pyridoxal 5'-phosphate.

- Methodology : The GC-MS assay involves sample deproteinization by ultrafiltration followed by derivatization with anhydrous pyridine and N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA). This method has been successfully applied to plasma samples from healthy volunteers and breast cancer patients, demonstrating its utility in clinical research.

Simultaneous Determination

A novel high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of plasma aminothiols alongside HPPTCA. This method employs UV detection and involves disulfide reduction followed by derivatization.

| Parameter | Value |

|---|---|

| Linear Range for HPPTCA | 1–100 µmol/L |

| Limit of Quantification | Lowest concentration on calibration curve |

This advancement facilitates comprehensive studies on the role of thiazolidines in human health and disease.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid and related compounds:

Physicochemical Properties

- Lipophilicity :

- LogP values (predicted):

- Methoxyethyl derivative: ~0.5 (moderate lipophilicity).

- 3,4,5-Trimethoxyphenyl derivative: ~2.1 (highly lipophilic).

- The methoxyethyl group balances solubility and membrane permeability.

- Stability :

- Thiazolidine rings with electron-withdrawing groups (e.g., sulfonyl ) exhibit reduced ring-opening rates compared to electron-donating substituents like methoxyethyl.

Preparation Methods

Method A: Thionation of 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic Acid Derivatives

One established method involves reacting 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid or its esters/amides with a thionating agent such as Lawesson's reagent in aprotic solvents (dimethoxyethane, benzene, toluene, tetrahydrofuran). This reaction converts the carbonyl group into a thiocarbonyl, facilitating the formation of thiazolidine derivatives with various substituents, including methoxyethyl groups at the 3-position.

-

$$

\text{3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid (II)} + \text{Lawesson's reagent} \rightarrow \text{this compound (I)}

$$ Conditions: Aprotic solvents, room temperature to reflux depending on solvent.

Notes: Esters or amides of the acid can be prepared by standard esterification or amidation before thionation.

Method B: Coupling of 5-Thioxoproline Derivatives with Thiazolidine-4-carboxylic Acid Derivatives

Another synthetic route involves coupling a reactive 5-thioxoproline derivative (activated carboxyl group, e.g., pentachlorophenoxy, succinimidoxy) with a thiazolidine-4-carboxylic acid derivative bearing the desired substituent (e.g., 2-methoxyethyl group) in aprotic solvents such as dimethylformamide or tetrahydrofuran, often in the presence of tertiary bases like triethylamine.

-

$$

\text{5-Thioxoproline derivative (III)} + \text{Thiazolidine-4-carboxylic acid derivative (IV)} \xrightarrow[\text{base}]{\text{aprotic solvent}} \text{Target compound (I)}

$$ Advantages: Allows for introduction of various substituents by selecting appropriate derivatives.

Solvents: DMF, DME, THF, dioxane.

Bases: Triethylamine, tetramethylguanidine.

One-Pot Three-Component Condensation

A more general synthetic strategy for thiazolidine derivatives, which can be adapted for 3-(2-methoxyethyl) substitution, is the one-pot condensation of:

- An amine containing the 2-methoxyethyl group,

- Mercaptoacetic acid (thioglycolic acid),

- An aldehyde or ketone.

This method involves initial imine formation between the amine and carbonyl compound, followed by nucleophilic attack by the mercapto group and cyclization to form the thiazolidine ring.

Reaction Conditions: Often performed in ethanol or ionic liquids, sometimes under microwave irradiation to improve yields.

Yields: Moderate to high (40–90%) depending on substrates and conditions.

Example: Using 2-methoxyethylamine as the amine component can directly introduce the 2-methoxyethyl substituent at the 3-position.

Reaction Conditions and Optimization

| Method | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionation with Lawesson's reagent | Dimethoxyethane, benzene, toluene, THF | Room temp to reflux | Several hours | Moderate to high | Requires prior preparation of esters or amides; sensitive to moisture |

| Coupling of 5-thioxoproline and thiazolidine derivatives | DMF, DME, THF, dioxane | Room temp | Overnight | Moderate | Use of activated esters and tertiary bases improves coupling efficiency |

| One-pot three-component condensation | Ethanol, ionic liquids (e.g., [bmim][PF6]) | Room temp to reflux, microwave | Minutes to hours | 40–90 | Ionic liquids and microwaves enhance reaction rate and yield; environmentally friendly |

Detailed Research Findings

The thionation method using Lawesson's reagent is well-documented for preparing thiazolidine derivatives with various substituents, including methoxyethyl groups. This method allows for selective conversion of carbonyl groups to thiocarbonyls, essential for biological activity enhancement.

The coupling approach using activated 5-thioxoproline derivatives is versatile, enabling the synthesis of a range of substituted thiazolidines with controlled substitution patterns.

The one-pot condensation method is advantageous for its simplicity and efficiency, especially when using ionic liquids as solvents, which provide green chemistry benefits and improved yields. Microwave-assisted synthesis further reduces reaction times.

Yields vary depending on the method and substrates but generally range from moderate to high (40–90%).

Reaction conditions such as solvent choice, temperature, and reaction time critically influence the purity and yield of the product.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Starting Materials | Solvent(s) | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Thionation of esters/amides (Lawesson's reagent) | 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid derivatives | DME, benzene, toluene, THF | RT to reflux | Several hours | Moderate to high | Selective thionation; well-established | Requires prior ester/amide synthesis |

| Coupling of activated 5-thioxoproline and thiazolidine derivatives | Activated 5-thioxoproline derivative, thiazolidine-4-carboxylic acid derivative | DMF, DME, THF, dioxane | RT | Overnight | Moderate | Versatile substitution; mild conditions | Requires activated esters; longer reaction |

| One-pot three-component condensation | Amine (e.g., 2-methoxyethylamine), mercaptoacetic acid, aldehyde | Ethanol, ionic liquids | RT to reflux, microwave | Minutes to hours | 40–90 | Simple, fast, green solvents possible | Substrate scope may limit substitution |

Q & A

Q. What advanced analytical techniques are recommended for studying degradation products or metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.